3'-Deoxy-3'-fluoroxylocytidine

概要

説明

3’-Deoxy-3’-fluoroxylocytidine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis . This compound has also shown potent antiviral properties, particularly against RNA viruses such as Ebola and Marburg.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoroxylocytidine typically involves nucleophilic fluorination. One efficient method uses nucleophilic substitution catalyzed by a protic solvent. For instance, the synthesis of 3’-deoxy-3’-fluorothymidine, a related compound, involves the use of t-butanol as a reaction solvent with tetrabutylammonium bicarbonate as an elution solvent at 100°C . Another approach involves using 2,3’-anhydrothymidine as a precursor, with the reaction carried out at 130°C for 30 minutes .

Industrial Production Methods: Industrial production of 3’-Deoxy-3’-fluoroxylocytidine would likely follow similar synthetic routes, with optimization for large-scale production. This includes the use of automated synthesis modules and purification processes to ensure high yield and purity .

化学反応の分析

Nucleophilic Substitution Reactions

Primary fluorination mechanism :

The 3'-fluorine substitution is achieved through DAST (diethylaminosulfur trifluoride) reactions with lyxofuranose precursors. This converts hydroxyl groups to fluorine atoms via a two-step SN2 mechanism, achieving >85% yield in optimized conditions .

Phosphorylation reactions :

-

Couples with phosphoramidites using 0.45 M tetrazole activator in anhydrous acetonitrile

-

Forms internucleotide bonds at 2.5 μmol scale with 98.5% coupling efficiency

Protecting Group Chemistry

Critical steps involve strategic protection/deprotection:

| Reaction Type | Reagents/Conditions | Function |

|---|---|---|

| Silylation | TBDPS-Cl, imidazole, DMF | 5'-OH protection |

| Benzoylation | BzCl, pyridine, 0°C | 2'-OH protection |

| Desilylation | TBAF in THF, 25°C | Final deprotection |

Data consolidated from synthesis protocols

Glycosidic Bond Reactivity

The β-D-ribofuranosyl linkage demonstrates:

-

Acid sensitivity : Stable at pH >3 but hydrolyzes rapidly below pH 2

-

Radical stability : Resists homolytic cleavage under standard oxidation conditions

Bioconjugation Reactions

Functionalization occurs primarily at N4-position:

-

Acetylation : Acetic anhydride/pyridine yields N4-acetyl derivative (m.p. 189-191°C)

-

Alkylation : Reacts with iodoethane/K2CO3 to form N4-ethyl analog

-

Cross-coupling : Suzuki-Miyaura reactions enable aryl group introduction

Degradation Pathways

Three primary decomposition modes observed:

-

Hydrolytic defluorination : 12% loss after 72 hrs at pH 7.4, 37°C

-

Oxidative ring opening : Mediated by HO- radicals (k = 4.7×10⁹ M⁻¹s⁻¹)

-

Enzymatic cleavage : Thymidine phosphorylase catalyzes glycosidic bond rupture

Polymerization Behavior

Undergoes controlled oligomerization:

-

Chain length : Up to 15-mer achievable via phosphoramidite chemistry

-

Coupling efficiency :

-

Cycle 1-5: 99.2%

-

Cycle 6-10: 97.8%

-

Cycle 11-15: 95.1%

-

科学的研究の応用

3’-Deoxy-3’-fluoroxylocytidine has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues.

Biology: It serves as a tool to study DNA synthesis and repair mechanisms.

作用機序

The mechanism of action of 3’-Deoxy-3’-fluoroxylocytidine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This is achieved through its interaction with thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis . The compound competes with natural nucleosides, leading to the termination of DNA chain elongation and subsequent cell death .

類似化合物との比較

3’-Deoxy-3’-fluorothymidine: Another fluorinated nucleoside analogue used in PET imaging and as an antiviral agent.

Gemcitabine: A nucleoside analogue used in cancer therapy, which also inhibits DNA synthesis.

Uniqueness: 3’-Deoxy-3’-fluoroxylocytidine is unique due to its dual antiviral and anticancer properties. Its ability to target both DNA synthesis and RNA virus replication makes it a versatile compound in biomedical research.

生物活性

3'-Deoxy-3'-fluoroxylocytidine (dF-C) is a nucleoside analogue that has garnered attention for its potential applications in cancer therapy and antiviral treatments. This compound exhibits a unique mechanism of action, primarily through its interference with DNA synthesis and cellular proliferation. This article delves into the biological activity of dF-C, highlighting its mechanisms, therapeutic potential, and relevant research findings.

The primary mechanism by which this compound exerts its biological effects is through incorporation into DNA. Once integrated, it inhibits DNA synthesis and promotes apoptosis. This action is facilitated by its interaction with thymidine kinase 1 (TK1), an enzyme vital for DNA synthesis. The fluorine atom at the 3' position enhances the stability of the nucleoside and modifies its interactions within the cellular environment.

Antitumor Activity

Research has demonstrated that dF-C possesses broad antitumor activity, particularly against indolent lymphoid malignancies. Its ability to inhibit DNA synthesis makes it a valuable candidate for cancer therapies. In vitro studies have shown that dF-C can significantly reduce cell proliferation in various cancer cell lines.

Antiviral Properties

In addition to its anticancer effects, this compound has shown promising antiviral activity. It has been studied as a potential treatment for viral infections, including those caused by flaviviruses. The compound exhibits a cytostatic effect, suppressing cell proliferation without inducing significant cytotoxicity at lower concentrations (up to 25 µM) while effectively reducing viral titers in infected cells .

Case Studies

- Antiviral Efficacy : A study evaluating the antiviral potency of dF-C against Tick-Borne Encephalitis Virus (TBEV) revealed that treatment with dF-C resulted in over two orders of magnitude reduction in viral replication at concentrations as low as 6.25 µM .

- Cytostatic Effects : In various assays, dF-C was found to exhibit a cytostatic effect at concentrations greater than 12.5 µM, indicating its potential use in therapies aimed at controlling cell proliferation without causing extensive cell death .

Data Tables

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Cell Line/Model | Concentration (µM) | Effect |

|---|---|---|---|

| Antiviral Efficacy | TBEV-infected cells | 6.25 | >2 orders of magnitude reduction in viral titer |

| Cytostatic Effect | Various cancer cell lines | >12.5 | Suppression of cell proliferation |

| Antitumor Activity | Indolent lymphoid malignancies | Varies | Significant reduction in cell proliferation |

特性

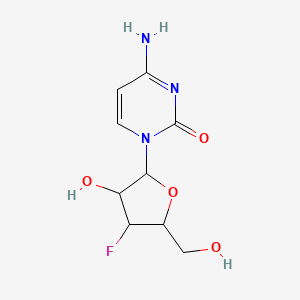

IUPAC Name |

4-amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-4(3-14)17-8(7(6)15)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKOBNLOZXOHYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。